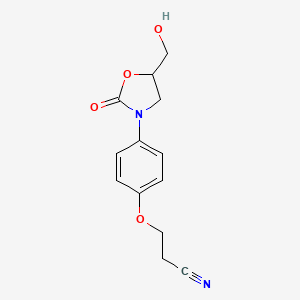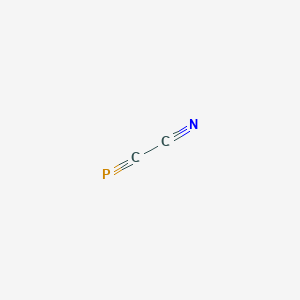
Phosphanylidyneacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is widely recognized for its utility in organic synthesis, particularly in the transformation of carbonyl compounds into unsaturated nitriles . It is often employed as a reagent in various chemical reactions due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphanylidyneacetonitrile can be synthesized through the reaction of tributylphosphine with acetonitrile under specific conditions. The reaction typically involves the use of a base to deprotonate the acetonitrile, followed by the addition of tributylphosphine to form the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphanylidyneacetonitrile undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Addition: It can add to carbonyl compounds to form unsaturated nitriles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Addition: Carbonyl compounds such as aldehydes or ketones, often in the presence of a base.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphoranes.
Addition: Unsaturated nitriles.
Wissenschaftliche Forschungsanwendungen
Phosphanylidyneacetonitrile has a wide range of applications in scientific research:
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of phosphanylidyneacetonitrile involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is primarily due to the presence of the phosphorane moiety, which stabilizes the negative charge developed during the reaction. The compound can also participate in the formation of ylide intermediates, which are crucial in many organic transformations .
Similar Compounds:
(Cyanomethylene)tributylphosphorane: Another name for this compound, used interchangeably.
Tsunoda reagent: A stabilized trialkylphosphorane used in similar reactions, particularly in the Mitsunobu reaction.
Uniqueness: this compound is unique due to its high reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to form stable ylides and participate in a wide range of reactions sets it apart from other similar compounds .
Eigenschaften
| 74896-22-3 | |
Molekularformel |
C2NP |
Molekulargewicht |
69.00 g/mol |
IUPAC-Name |
2-phosphanylidyneacetonitrile |
InChI |
InChI=1S/C2NP/c3-1-2-4 |
InChI-Schlüssel |
ZDTBSGXXDJXYMT-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C#P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B14448196.png)
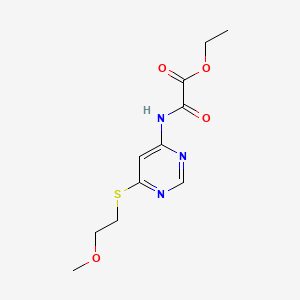
![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)
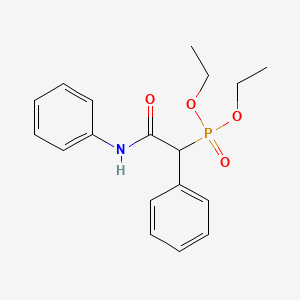
![Methyl 1-[8-amino-9-(4-hydroxy-2-methoxycarbonylpyrrolidine-1-carbonyl)-4,6-dimethyl-7-oxophenoxazine-1-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B14448225.png)
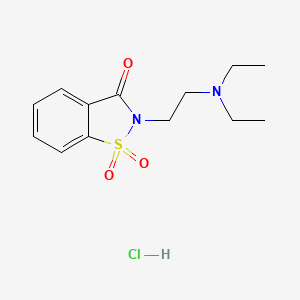
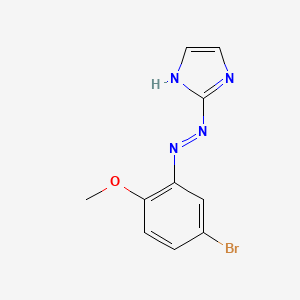

![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)
![Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14448251.png)

